

# Application Notes and Protocols: Copper-Catalyzed Asymmetric Hydrosilylation with (R)-Dtbm-segphos

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## Compound of Interest

Compound Name: (R)-Dtbm-segphos

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These application notes provide a comprehensive overview and detailed protocols for the use of the copper-(**R**)-**Dtbm-segphos** catalytic system in asymmetric hydrosilylation reactions. This methodology offers a highly efficient and selective route to chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.

## Introduction

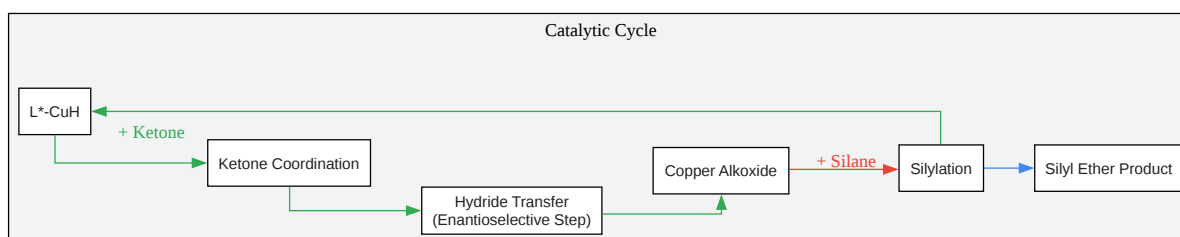
Copper-catalyzed asymmetric hydrosilylation has emerged as a powerful tool for the enantioselective reduction of prochiral ketones and other unsaturated compounds. The use of chiral phosphine ligands, particularly (**R**)-**Dtbm-segphos**, in conjunction with a copper hydride (CuH) source, allows for the synthesis of highly enantioenriched products under mild reaction conditions.<sup>[1][2][3]</sup> This system is noted for its high catalytic activity, broad substrate scope, and excellent enantioselectivity, making it an attractive alternative to other reduction methods.<sup>[4]</sup>

The active catalyst is typically generated in situ from a copper(I) or copper(II) salt, a base, and a silane, with (**R**)-**Dtbm-segphos** serving as the chiral ligand.<sup>[1][5]</sup> Polymethylhydrosiloxane (PMHS) is a commonly used and inexpensive hydrosilane source.<sup>[2][4]</sup> The bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphine ligand create a well-defined chiral pocket

around the copper center, enabling effective stereochemical control during the hydride transfer to the substrate.<sup>[3]</sup>

## Reaction Mechanism and Workflow

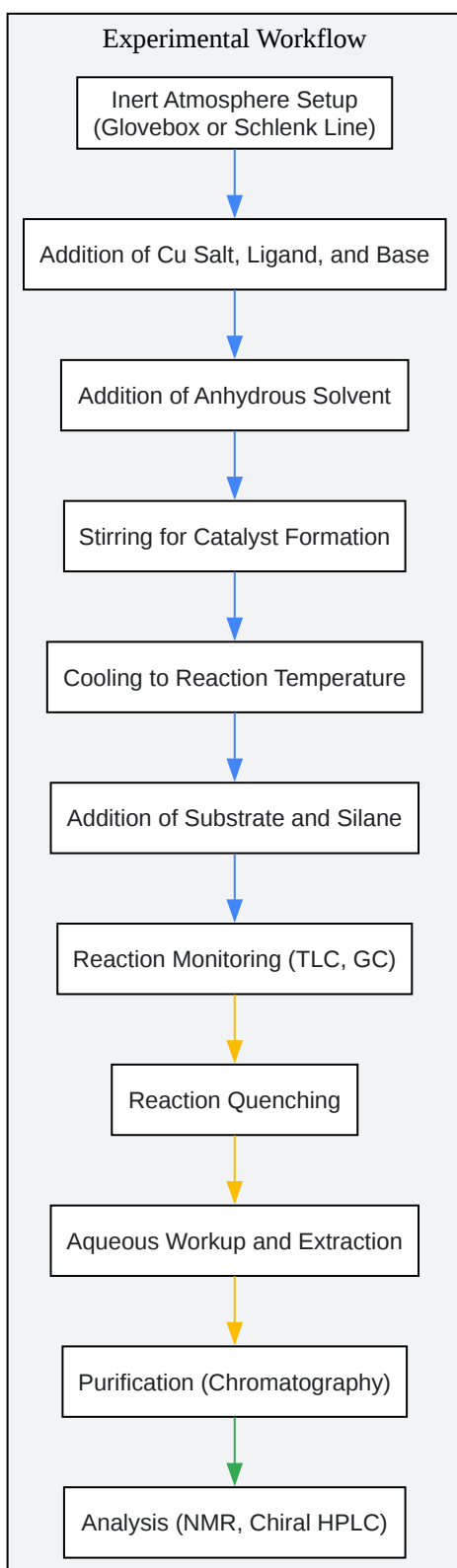
The catalytic cycle for the copper-catalyzed asymmetric hydrosilylation of a ketone is initiated by the formation of the active  $L^*-CuH$  species. This copper hydride then coordinates to the carbonyl group of the ketone. The key enantioselective step involves the intramolecular transfer of the hydride to the carbonyl carbon, forming a copper alkoxide intermediate. Subsequent reaction with the silane regenerates the copper hydride catalyst and produces a silylated alcohol, which upon workup yields the desired chiral alcohol.



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Caption: Catalytic cycle for copper-hydrosilylation.

A general experimental workflow for performing a copper-catalyzed asymmetric hydrosilylation is outlined below. The procedure involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere.



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Caption: General experimental workflow.

## Data Presentation

The following tables summarize the results for the copper-catalyzed asymmetric hydrosilylation of various ketones using **(R)-Dtbm-segphos**.

Table 1: Asymmetric Hydrosilylation of Diaryl Ketones[1]

Entry	Substrate (Diaryl Ketone)	Yield (%)	ee (%)
1	2-MeC <sub>6</sub> H <sub>4</sub> COPh	95	94
2	2-ClC <sub>6</sub> H <sub>4</sub> COPh	98	93
3	2-BrC <sub>6</sub> H <sub>4</sub> COPh	97	92
4	2-MeOC <sub>6</sub> H <sub>4</sub> COPh	96	91
5	2-FurylCOPh	94	88

Table 2: Asymmetric Hydrosilylation of Aryl Ketones for Pharmaceutical Intermediates[2]

Entry	Substrate (Aryl Ketone)	Product	Yield (%)	ee (%)
1	Methyl-4-oxo-4-phenylbutanoate	Precursor to (R)-methyl-4-hydroxy-4-phenylbutanoate	92	99.4
2	3-Acetylpyridine derivative	Precursor to PNU-142721 intermediate	95	97.1
3	2-Chloro-1-(4-fluorophenyl)ethanone	Precursor to a fungicide intermediate	96	91
4	1-(Thiazol-2-yl)ethanone derivative	Precursor to Barbamide intermediate	>99	89.3

## Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Hydrosilylation of Diaryl Ketones[1]

Materials:

- Copper(I) chloride (CuCl)
- Sodium tert-butoxide (NaOtBu)
- (R)-(-)-Dtbm-segphos
- Polymethylhydrosiloxane (PMHS)
- Diaryl ketone substrate
- Anhydrous toluene
- tert-Butanol (t-BuOH) (for less reactive substrates)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for chromatography
- Standard laboratory glassware for air-sensitive reactions

Procedure:

- To a flame-dried round-bottom flask under an argon atmosphere, add  $\text{CuCl}$  (1.0 mol%), (R)-(-)-Dtbm-segphos (1.1 mol%), and  $\text{NaOtBu}$  (1.2 mol%).
- Add anhydrous toluene via syringe.
- Stir the mixture at room temperature for 30 minutes.
- Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
- Add the diaryl ketone substrate (1.0 equiv) and PMHS (2.0-3.0 equiv). For less reactive substrates,  $t\text{-BuOH}$  (1.0 equiv) may be added.
- Stir the reaction mixture at the specified temperature until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
- Extract the aqueous layer with diethyl ether or ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired diaryl carbinol.
- Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

## Protocol 2: Asymmetric Hydrosilylation of an Aryl Ketoester[2][5]

## Materials:

- Copper(I) chloride (CuCl)
- Sodium tert-butoxide (NaOtBu)
- (R)-(-)-Dtbm-segphos
- Polymethylhydrosiloxane (PMHS)
- Methyl-4-oxo-4-phenylbutanoate
- tert-Butanol (t-BuOH)
- Anhydrous toluene
- Anhydrous tetrahydrofuran (THF)
- 2.5 M aqueous potassium fluoride (KF)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for chromatography

## Procedure:

- In a glovebox, add CuCl (0.015 mmol, 1.0 mol%) and NaOtBu (0.015 mmol, 1.0 mol%) to a flame-dried 10 mL round-bottom flask.
- In a separate vial, dissolve (R)-(-)-Dtbm-segphos (0.00375 mmol, 0.25 mol%) in toluene (1.5 mL) and add this solution to the flask.
- Stir the mixture for 30 minutes at room temperature, then cool to -78 °C.
- Add PMHS (6.0 mmol, 4.0 equiv) and stir for an additional 15 minutes.

- In a separate flask, dissolve methyl-4-oxo-4-phenylbutanoate (1.50 mmol, 1.0 equiv) and t-BuOH (1.50 mmol, 1.0 equiv) in THF (1.5 mL) and cool to -78 °C.
- Transfer the substrate solution to the catalyst mixture via cannula.
- Monitor the reaction by TLC. Upon completion (typically 2 hours), quench with 2.5 M aqueous KF (10 mL) and diethyl ether (10 mL) and stir vigorously for 3 hours.
- Separate the layers and extract the aqueous phase with diethyl ether (3 x 10 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- Remove the solvent under reduced pressure and purify the crude material by silica gel chromatography (e.g., 20% ethyl acetate/hexanes) to yield the product.
- Confirm the structure and determine the enantiomeric excess using appropriate analytical techniques.

## Safety and Handling

- All reactions should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.
- Anhydrous solvents are crucial for the success of the reaction.
- Copper salts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE).
- Polymethylhydrosiloxane can release hydrogen gas upon contact with acids, bases, or moisture. Handle with care in a well-ventilated area.

## Conclusion

The copper-catalyzed asymmetric hydrosilylation using the **(R)-Dtbm-segphos** ligand is a highly effective and versatile method for the synthesis of enantioenriched alcohols. The operational simplicity, mild reaction conditions, and high levels of enantioselectivity make this a valuable protocol for applications in academic research and the pharmaceutical industry. The



provided protocols offer a starting point for the reduction of a variety of substrates, with the potential for further optimization depending on the specific application.

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